molecular formula C17H21NO3S B6768430 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone

2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone

Cat. No.: B6768430
M. Wt: 319.4 g/mol
InChI Key: BHJBJGGFSBYDQQ-UHFFFAOYSA-N
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Description

2,2-Dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone is a complex organic compound featuring a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone typically involves multiple steps:

    Formation of the Benzothiazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.

    Introduction of the Dicyclopropyl Group: The dicyclopropyl moiety can be introduced via a Grignard reaction or other organometallic methods, where cyclopropyl magnesium bromide reacts with a suitable electrophile.

    Oxidation to Form the Dioxo Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone may exhibit interesting pharmacological activities, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The dioxo and benzothiazepine moieties could play crucial roles in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds like diltiazem, which is used as a calcium channel blocker.

    Cyclopropyl Compounds: Various cyclopropyl-containing drugs, which often exhibit unique pharmacokinetic properties.

Uniqueness

What sets 2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)ethanone apart is the combination of the dicyclopropyl and benzothiazepine structures, which may confer unique biological activities not seen in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-dicyclopropyl-1-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-17(16(12-5-6-12)13-7-8-13)18-9-10-22(20,21)15-4-2-1-3-14(15)11-18/h1-4,12-13,16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJBJGGFSBYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)C(=O)N3CCS(=O)(=O)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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